molecular formula C19H15ClN2O6S B2659708 [2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-81-4

[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No. B2659708
CAS RN: 926386-81-4
M. Wt: 434.85
InChI Key: WMQYQNVAUYJHHK-UHFFFAOYSA-N
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Description

“[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate” is a complex organic compound. It is involved in various chemical reactions, including the catalytic protodeboronation of pinacol boronic esters . The compound also seems to be related to the recyclization of 3-(Thiophen-2-yl)imino-3H-furan-2-ones .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One such reaction is the catalytic protodeboronation of pinacol boronic esters, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes ethoxycarbonyl, furan, thiophen, amino, oxoethyl, and chloropyridine moieties .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters . It also is involved in the recyclization of 3-(Thiophen-2-yl)imino-3H-furan-2-ones .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also involve a more detailed investigation of its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

[2-[[3-ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O6S/c1-2-26-19(25)15-12(13-6-4-8-27-13)10-29-17(15)22-14(23)9-28-18(24)11-5-3-7-21-16(11)20/h3-8,10H,2,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQYQNVAUYJHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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